N-Cyclopropyl-N,N'-dimethyl-cyclohexane-1,4-diamine
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Overview
Description
N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine: is an organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a cyclohexane ring substituted with cyclopropyl and dimethylamino groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with cyclopropyl and dimethylamine groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed:
Oxidation: Formation of cyclohexane-1,4-dione derivatives.
Reduction: Formation of cyclohexane-1,4-diamine derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry: N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine is used as a ligand in various catalytic reactions, including copper-catalyzed C-N coupling reactions. It promotes N-alkenylation and N-alkylation reactions of amides .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on cellular processes
Industry: In the industrial sector, N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine is used in the synthesis of specialty chemicals and materials. It is also used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The cyclopropyl and dimethylamino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: This compound has similar structural features but differs in the position of the dimethylamino groups.
N,N’-Dimethylethylenediamine: Another similar compound with a different backbone structure.
Uniqueness: N-Cyclopropyl-N,N’-dimethyl-cyclohexane-1,4-diamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
4-N-cyclopropyl-1-N,4-N-dimethylcyclohexane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-12-9-3-5-10(6-4-9)13(2)11-7-8-11/h9-12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBYPLVJNQWUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(C)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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